molecular formula C13H11N2+ B10769313 5-Methylphenazin-5-ium

5-Methylphenazin-5-ium

Cat. No.: B10769313
M. Wt: 195.24 g/mol
InChI Key: KBZALDXXIMXRBJ-UHFFFAOYSA-N
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Description

Contextualizing 5-Methylphenazin-5-ium within Phenazine (B1670421) Alkaloids and Derivatives

Phenazine alkaloids are a class of naturally occurring compounds produced primarily by bacteria, such as those from the Pseudomonas and Streptomyces genera. wikipedia.org These alkaloids are characterized by the core phenazine structure, a dibenzo-annulated pyrazine. wikipedia.org They are biosynthesized from intermediates of the shikimic acid pathway. wikipedia.org

This compound is a derivative of the parent phenazine molecule. solubilityofthings.com It is classified as a phenazinium salt, characterized by the quaternization of one of the nitrogen atoms in the phenazine ring with a methyl group, resulting in a positively charged species. nih.gov This structural modification significantly influences the compound's electronic and chemical properties.

Alkaloids, in general, are a broad and varied group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. extrasynthese.com They are often classified based on their chemical structure and biosynthetic origin from amino acids. nih.gov Phenazine alkaloids represent one such class within this larger family. metabolomicsworkbench.orgwikidata.org

Historical Perspectives on Phenazinium Salts in Chemical Research

The history of phenazinium salts is intrinsically linked to the development of synthetic dyes in the 19th century. In 1856, William Henry Perkin serendipitously discovered mauveine, the first synthetic organic dye, while attempting to synthesize quinine. chemeurope.comwikipedia.org Mauveine is a complex mixture of phenazinium salts. chemeurope.comwikipedia.org This discovery marked a turning point in industrial chemistry and spurred further research into related structures.

Safranines, another class of phenazinium-based dyes, were also developed during this period. wikipedia.org These compounds, like mauveine, are phenazinium salts and found applications as textile dyes and biological stains. wikipedia.orgchemeurope.com The vibrant colors and strong fluorescence of many phenazinium salts made them attractive for these applications. chemeurope.com

Current Research Trajectories and Significance of this compound Research

Contemporary research on this compound and related phenazinium salts has expanded far beyond their initial use as dyes. A key area of investigation is their significant redox (reduction-oxidation) activity. solubilityofthings.com This property makes them excellent candidates for studying electron transfer mechanisms in various chemical and biological systems. solubilityofthings.comsolubilityofthings.com

The phenazinium core can act as an electron acceptor, facilitating redox reactions. acs.org This has led to their use in:

Electrochemistry: As mediators in biosensors and other electrochemical devices. google.com

Photocatalysis: As inexpensive, metal-free photocatalysts for organic reactions, such as the aerobic oxidative amidation of aldehydes, driven by visible light. acs.orgorganic-chemistry.org In these reactions, the phenazinium salt can be excited by light to a higher energy state, enabling it to participate in electron transfer processes. acs.org

Biological Research: As probes for studying cellular processes. For instance, phenazine methosulfate (PMS), a salt containing the this compound cation, is widely used as an electron carrier in enzymatic assays and to study mitochondrial function. Some phenazine derivatives are also being explored for their potential in developing new therapeutic agents.

The ability to introduce various substituents onto the phenazine ring allows for the fine-tuning of the molecule's properties, including its solubility, redox potential, and spectral characteristics. nih.govfigshare.com This synthetic versatility continues to drive the exploration of new applications for this compound and its analogs in materials science, organic electronics, and biotechnology. solubilityofthings.comsolubilityofthings.com

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₃H₁₁N₂⁺
Molecular Weight195.24 g/mol nih.gov
AppearanceCrystalline solid, color can range from pale yellow to greenish depending on purity. solubilityofthings.com
SolubilityLimited in water, more soluble in organic solvents like DMSO, acetone, and chloroform. solubilityofthings.com

Table 2: Key Research Findings and Applications

Research AreaFinding/Application
Electrochemistry Acts as an electron transfer mediator. solubilityofthings.com
Photocatalysis Used as a metal-free photocatalyst for oxidative amidation. acs.orgorganic-chemistry.org
Biological Assays The related salt, phenazine methosulfate, is used as an electron carrier in enzymatic assays.
Dye Synthesis The phenazinium core is the basis for various synthetic dyes. wikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H11N2+

Molecular Weight

195.24 g/mol

IUPAC Name

5-methylphenazin-5-ium

InChI

InChI=1S/C13H11N2/c1-15-12-8-4-2-6-10(12)14-11-7-3-5-9-13(11)15/h2-9H,1H3/q+1

InChI Key

KBZALDXXIMXRBJ-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=C2C=CC=CC2=NC3=CC=CC=C31

Origin of Product

United States

Synthetic Methodologies for 5 Methylphenazin 5 Ium and Its Derivatives

Advanced Synthetic Routes to the 5-Methylphenazin-5-ium Core

The construction of the fundamental this compound structure can be achieved through several key synthetic transformations.

Methylation Reactions in Phenazine (B1670421) Systems

The direct methylation of the phenazine ring is a primary method for producing this compound salts. thieme-connect.de This process involves the quaternization of one of the nitrogen atoms in the phenazine heterocycle. thieme-connect.de A common reagent used for this purpose is dimethyl sulfate (B86663). thieme-connect.de For instance, the reaction of phenazine with dimethyl sulfate in a solvent like nitrobenzene (B124822) at elevated temperatures (e.g., 100°C) yields 5-methylphenazinium methosulfate. thieme-connect.de

Another classical approach to the phenazine core itself is the Wohl-Aue reaction, which involves the condensation of an aromatic nitro compound with an aniline (B41778) in the presence of a base. wikipedia.orgnih.gov For example, nitrobenzene can react with aniline to form phenazine. wikipedia.org While this method provides a route to the basic phenazine structure, it is often associated with low yields. uct.ac.za Other synthetic strategies for the phenazine skeleton include the pyrolysis of the barium salt of azobenzoate and the oxidation of dihydrophenazine. wikipedia.org

Halogenation Strategies for Phenazinium Salts

Introducing halogen atoms to the phenazinium core can significantly alter its properties. Halogenation can be achieved through various methods, including diazotization followed by a Sandmeyer-type reaction. A patented method describes the synthesis of halogenated monomeric phenazinium compounds via a one-pot diazotization and halogenation process. google.com This involves reacting a monomeric phenazinium compound with a mineral acid, a diazotization agent (like a nitrite (B80452) salt), and a copper(I) halide or pseudohalide in a single vessel. google.comgoogle.com This approach is noted for producing high-purity products (at least 85 mole-%). google.com

For instance, 3-chloro-5-methyl-7-(phenylamino)-phenazinium perchlorate (B79767) has been synthesized using such methods. google.com The addition of catalysts like CuCl or NiCl₂ can facilitate the introduction of chloro- or bromo- groups. This method is advantageous as it can avoid radical side reactions, leading to high regioselectivity.

Furthermore, direct halogenation of phenazine derivatives can be accomplished. For example, treating 1-methoxyphenazine (B1209711) products with demethylating agents like boron tribromide (BBr₃) followed by bromination with N-bromosuccinimide (NBS) can yield halogenated phenazines. mdpi.com While naturally occurring halogenated phenazines are rare, synthetic routes have been developed to produce a variety of these compounds, which have shown potent biological activities. mdpi.com

Alternative Quaternization Protocols for Phenazine Nitrogen Atoms

Besides direct methylation, alternative methods exist for the quaternization of the nitrogen atoms in the phenazine ring system. The Zincke reaction provides a pathway to synthesize pyridinium (B92312) salts from pyridines by reacting them with 2,4-dinitro-chlorobenzene and a primary amine. wikipedia.orgenamine.net This reaction proceeds through the formation of a Zincke salt, which then reacts with an amine to form a new pyridinium salt. wikipedia.orgenamine.netscielo.br This methodology has been applied to the synthesis of various N-aryl pyridinium chlorides and has been used in the creation of complex molecular architectures. wikipedia.orgresearchgate.net

Another approach involves the use of Grignard reagents with phenazine oxide to prepare phenazinium salts. thieme-connect.de Additionally, quaternization can be achieved by reacting phenazine with alkyl halides or dialkyl sulfates, which typically results in a mixture of isomers. acs.org The regioselectivity of this reaction is influenced by both electronic effects and steric hindrance. acs.org

Synthesis of Substituted this compound Analogues

The functionalization of the this compound core with various substituents allows for the creation of a wide array of analogues with tailored properties.

Carboxylate and Carboxylic Acid Derivatives

The synthesis of phenazine-1-carboxylic acid (PCA) and its derivatives often starts with a copper-promoted Jourdan-Ullmann coupling reaction. rroij.com This involves reacting a substituted aniline with a compound like 2-bromo-3-nitrobenzoic acid. rroij.com Following the coupling, a reductive ring closure, for example using sodium borohydride, leads to the formation of the phenazine-1-carboxylic acid scaffold. rroij.com This method allows for the introduction of various substituents at different positions of the phenazine ring system. rroij.com

For example, the synthesis of 1-carboxymethyl-5-methylphenazin-5-ium can be achieved through the alkylation of a phenazine derivative with an appropriate halo-ester followed by hydrolysis. The interaction of 9-methylphenazinium methylsulfate (B1228091) with the methyl ester of β-alanine has been shown to yield 2-[2-(methoxycarbonyl)ethyl]amino-9-methyl-phenazinium perchlorate. nih.gov

Alkoxy- and Amino-Substituted Phenazinium Compounds

Alkoxy-substituted phenazinium salts can be synthesized through several routes. One common method is the cyclocondensation of substituted o-phenylenediamines with o-quinones. acs.org Alternatively, a hydroxyphenazine derivative can be synthesized first, followed by alkylation to obtain the desired alkoxy-phenazine. acs.org A more recent and regioselective method involves a Buchwald-Hartwig amination of nonsymmetrically substituted 4,5-dialkoxy-2-nitroanilines with 1-bromo-2-nitrobenzenes, followed by a tandem catalytic reduction and oxidative cyclization. acs.orgfigshare.comnih.govacs.org This protocol allows for the precise placement of up to four different alkoxy substituents. figshare.comnih.gov

Amino-substituted phenazinium compounds can be prepared through direct nucleophilic substitution on the phenazinium ring. nih.govmdpi.com The introduction of an electron-donating amino group at one position can, however, deactivate other positions for further substitution. nih.govmdpi.com To overcome this, the amino group can be acylated to reactivate the ring for subsequent nucleophilic attack. nih.govmdpi.com For example, the reaction of 9-methylphenazinium methylsulfate with methylamine (B109427) yields 2-methylamino-9-methyl-phenazinium perchlorate in high yield. nih.gov Oxidative cyclization is another method used to synthesize amino-substituted phenazinium salts. For instance, reacting various o-substituted toluidines with 4-amino-N,N-dimethylamine and aniline using an oxidant like potassium permanganate (B83412) can produce 3-amino-7-(N,N-dimethylamino)-2-substituted-5-phenylphenazin-5-ium chlorides with yields ranging from 42.5% to 75.8%. researchgate.netresearchgate.net

Interactive Data Table: Synthetic Yields for Amino-Substituted Phenazinium Chlorides

Substituent (at position 2)Yield (%)
H75.8
CH₃65.2
OCH₃58.7
Cl48.3
NO₂42.5
Data derived from oxidative cyclization reactions. researchgate.net

Phenolic Acid Functionalized Phenazinium Derivatives

The synthesis of phenazinium derivatives functionalized with phenolic acids represents an area of growing interest due to the potential to combine the electrochemical properties of the phenazinium core with the antioxidant and bioactive characteristics of phenolic acids. While direct, one-pot syntheses of this compound covalently linked to phenolic acids are not extensively documented, potential strategies can be inferred from established functionalization reactions of both phenazinium salts and phenols.

One plausible approach involves the nucleophilic substitution on the phenazinium ring. The phenazinium core can be susceptible to nucleophilic attack, particularly at positions activated by the quaternary nitrogen. A phenolic acid, with its hydroxyl or carboxylate group, could act as a nucleophile. However, the reactivity of these groups may require modification or the use of coupling agents to facilitate the reaction. For instance, the carboxyl group of a phenolic acid could be activated to form an acyl halide or an active ester, which could then react with an amino-functionalized phenazinium derivative.

Another potential route is through transition-metal-catalyzed cross-coupling reactions. Methods for the C-H functionalization of heterocycles are becoming increasingly common and could be adapted for this purpose. acs.org For example, a halogenated phenazinium derivative could be coupled with a boronic acid- or ester-functionalized phenolic acid (a Suzuki-Miyaura coupling) or directly with the phenolic hydroxyl group (a Buchwald-Hartwig amination-type reaction). acs.org The synthesis of various substituted phenazinium salts has been reported, providing potential precursors for such coupling reactions. acs.orgresearchgate.net

A laccase-mediated reaction has been described for the synthesis of phenazines from the reaction of 2,5-dihydroxybenzoic acid derivatives with o-substituted arylamines, suggesting an enzymatic approach could also be explored for creating a linkage between a phenolic acid and a phenazine precursor. acs.org

Table 1: Potential Strategies for Phenolic Acid Functionalization of Phenazinium Derivatives

StrategyDescriptionKey Reagents/ConditionsPotential Precursors
Nucleophilic Aromatic SubstitutionDirect reaction of a phenolic acid with an activated phenazinium salt.Base, coupling agents (for carboxylic acid)Halogenated or nitro-substituted phenazinium salts
Transition-Metal Cross-CouplingSuzuki-Miyaura or Buchwald-Hartwig type coupling reactions.Palladium or copper catalysts, ligands, baseHalogenated phenazinium salts, boronic acid-functionalized phenolic acids
Enzymatic SynthesisLaccase-mediated coupling of precursors.Laccase, oxygenSubstituted o-phenylenediamines, phenolic acid derivatives

Green Chemistry Approaches in Phenazinium Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of phenazinium synthesis, this involves the use of alternative energy sources and the reduction or elimination of hazardous solvents.

Mechanosynthesis and Solvent-Free Techniques

Mechanosynthesis, which uses mechanical energy from grinding or milling to drive chemical reactions, is a prominent green chemistry technique. beilstein-journals.org These solvent-free methods can lead to higher yields, shorter reaction times, and reduced waste compared to traditional solution-based syntheses. ingentaconnect.comrsc.org The synthesis of various N-heterocycles has been successfully achieved using ball milling techniques, often under solvent-free conditions. mdpi.comresearchgate.net For example, the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds to form quinoxalines (a related diazine heterocycle) proceeds efficiently in a ball mill. mdpi.com This suggests that the final cyclization step in the synthesis of the phenazine core could be amenable to mechanochemical conditions.

Solvent-free synthesis of N-heterocyclic hybrids based on quinoline (B57606) and 1,2,3-triazole has been demonstrated to be more efficient under ball-milling conditions compared to solution-based methods. beilstein-journals.org The application of these solvent-free and mechanochemical approaches to the synthesis of this compound and its derivatives holds promise for developing more environmentally benign production methods. tandfonline.com

Table 2: Examples of Solvent-Free/Mechanochemical Synthesis of N-Heterocycles

HeterocycleReactantsConditionsYieldReference
Quinoxaline derivativesSubstituted o-phenylenediamines, benzilBall milling, 1 hQuantitative mdpi.com
cis-2,4-DiphenyltetrahydroquinolinesStyrene, N-aryl aldiminesHigh-speed ball milling, FeCl₃Good mdpi.com
1,4-disubstituted 1,2,3-triazolesO-Alkynylquinoline, azidesBall milling, Cu(OAc)₂·H₂O~15-fold increase vs. solution beilstein-journals.org

Ultrasound and Microwave-Assisted Synthesis

The use of non-conventional energy sources like ultrasound and microwaves has revolutionized the synthesis of heterocyclic compounds. rsc.orgrsc.orgbenthamdirect.comtandfonline.com These techniques often lead to dramatic reductions in reaction times, increased yields, and improved product purity. nih.govbenthamdirect.com

Ultrasound-assisted synthesis utilizes the energy of acoustic cavitation to enhance chemical reactivity. publish.csiro.aubenthamdirect.com This method has been successfully applied to the synthesis of a wide range of bioactive N-heterocycles at ambient temperature, making it an energy-efficient and sustainable approach. sci-hub.st For instance, the synthesis of 2-sulfonyl nitrogen heterocycles has been achieved in good yields under ultrasound irradiation at room temperature. sioc-journal.cn

Microwave-assisted organic synthesis (MAOS) employs dielectric heating to rapidly and uniformly heat the reaction mixture. nih.gov This has been shown to significantly accelerate the synthesis of numerous N-heterocycles, with reactions often completing in minutes rather than hours. rsc.orgrsc.orgbenthamdirect.comtandfonline.com The synthesis of five- and six-membered N-heterocycles, which form the structural basis of phenazines, has been extensively explored using microwave irradiation, often in water or under solvent-free conditions, further enhancing the green credentials of these methods. benthamdirect.comnih.gov

Table 3: Comparison of Conventional and Green Synthesis Methods for N-Heterocycles

Synthesis TypeTypical Reaction TimeEnergy SourceSolvent UseKey Advantage
Conventional HeatingHours to DaysConduction/ConvectionOften high-boiling organic solventsWell-established
Ultrasound-AssistedMinutes to HoursAcoustic CavitationCan use greener solvents (e.g., water) or be solvent-freeMild conditions, energy efficiency
Microwave-AssistedSeconds to MinutesDielectric HeatingCan use greener solvents or be solvent-freeRapid reaction rates
MechanochemicalMinutes to HoursMechanical ForceSolvent-free or minimal solventReduced waste, unique reactivity

Chemoenzymatic Synthesis of Phenazinium Derivatives

Chemoenzymatic synthesis combines the selectivity and mild reaction conditions of biocatalysis with the versatility of chemical synthesis. nih.gov This approach is gaining traction for the production of complex molecules like N-heterocycles. nih.govnih.govrsc.org

Enzymes such as lipases and oxidoreductases have been employed in the synthesis of various heterocyclic compounds. A notable example is the lipase-catalyzed selective formation of C–N bonds in the synthesis of 2-substituted benzimidazoles, which proceeds with high yields and selectivity under mild conditions. rsc.org

More directly relevant to phenazines, the biosynthesis of these compounds from chorismate involves a cascade of enzymatic reactions. researchgate.netacs.org Enzymes like PhzG, a flavin-dependent oxidase, are involved in the final steps of forming the phenazine core. nih.gov Furthermore, laccases have been used for the in vitro synthesis of phenazines through the oxidative coupling of substituted arylamines and hydroquinones. acs.org An enzyme-catalyzed oligomerization of 2-nitro-p-phenylenediamine (B147321) has also been reported to produce phenazine-bridged structures. dergipark.org.tr

These findings highlight the potential for developing chemoenzymatic routes to this compound and its derivatives. Such methods could offer high selectivity and avoid the use of harsh reagents and conditions typical of traditional organic synthesis. A cooperative chemoenzymatic system, for instance, could involve an alcohol dehydrogenase to oxidize a precursor alcohol to an aldehyde, which then undergoes an organocatalyst-mediated cyclization to form the heterocycle. nih.govnih.gov

Theoretical and Computational Investigations of 5 Methylphenazin 5 Ium

Electronic Structure and Reactivity Studies

The electronic structure and reactivity of 5-methylphenazin-5-ium, a phenazine (B1670421) derivative, are subjects of significant interest in computational chemistry due to its redox activity and potential applications in organic electronics. solubilityofthings.com Theoretical studies provide atomic-level insights into the properties that govern its behavior in chemical reactions and intermolecular interactions.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules and predict their reactivity, including redox potentials. rsc.orgyoutube.com The redox potential of this compound is a key parameter reflecting its ability to accept or donate electrons, which is crucial for its function in electrochemical applications. solubilityofthings.com

Computational protocols for accurately calculating redox potentials typically involve several steps. canterbury.ac.nzresearchgate.net First, the geometries of the molecule in its oxidized and reduced states are optimized using a selected DFT functional, such as B3LYP, with an appropriate basis set like 6-31+G(d,p). canterbury.ac.nzresearchgate.net To account for the influence of the solvent, which is critical for electrochemical processes, a polarizable continuum model (PCM) is often employed. canterbury.ac.nz For instance, calculations might use a dielectric constant of 37.5 to simulate an acetonitrile (B52724) solvent environment. researchgate.net

The absolute redox potential is then calculated from the difference in the absolute energies of the oxidized and reduced forms. researchgate.net These computationally derived values are often benchmarked against experimental results or an internal reference, such as the ferrocene/ferrocenium (Fc/Fc+) redox couple, to improve accuracy and minimize systematic errors. canterbury.ac.nz Research has shown that while class-by-class calculations can be highly accurate, predicting potentials for a diverse set of organic molecules can have errors, but differences can often be computed to within 0.4 V for one-electron transfers. canterbury.ac.nz

Table 1: Illustrative DFT-Calculated Redox Data for a Hypothetical One-Electron Reduction Note: This table presents hypothetical data for illustrative purposes, based on common computational chemistry methodologies.

ParameterComputational MethodSolvent ModelCalculated Value (V vs. Fc/Fc+)
E(Cation/Radical)B3LYP/6-31+G(d,p)PCM (Acetonitrile)-0.52
E(Cation/Radical)CAM-B3LYP/6-31+G(d,p)PCM (Acetonitrile)-0.48
E(Cation/Radical)B3LYP/6-31+G(d,p)SMD (Acetonitrile)-0.55

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govwustl.edu For this compound, MD simulations can provide detailed insights into its intermolecular interactions with solvent molecules or other solutes, which are fundamental to understanding its solubility and behavior in complex environments. solubilityofthings.comdovepress.com

Setting up an MD simulation involves defining a simulation box containing the molecule of interest and surrounding solvent molecules. dovepress.com The interactions between all particles are described by a force field, an analytical potential function that includes terms for covalent bonds, electrostatic interactions, and van der Waals forces. dovepress.commdpi.com Newton's equations of motion are then integrated over time, generating a trajectory that describes the position and velocity of every atom in the system. wustl.edu

Analysis of the MD trajectory can reveal important information about the system. dovepress.com For example, by monitoring the distance and orientation between this compound and solvent molecules, one can characterize the solvation shell structure. The simulation can also be used to calculate binding free energy between the compound and a polymer or other host molecule using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA). dovepress.com Such simulations are crucial for understanding how the compound interacts with its local environment, which can influence its reactivity and spectroscopic properties. nih.govdovepress.com

Density Functional Theory (DFT) Calculations on Redox Potentials

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules like this compound. apexbt.com These techniques allow for the assignment of experimental spectra and provide a deeper understanding of the relationship between molecular structure and spectroscopic signatures. researchgate.netmdpi.com

Theoretical calculations can predict various types of spectra, including Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy. mdpi.comcreative-biostructure.com

NMR Spectroscopy: DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov The process involves optimizing the molecular geometry and then using a method like the Gauge-Independent Atomic Orbital (GIAO) approach to calculate the magnetic shielding tensors. The calculated shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). A good correlation between calculated and experimental NMR data provides strong validation for the computed molecular structure. researchgate.net

IR Spectroscopy: The vibrational frequencies observed in an IR spectrum correspond to the vibrational modes of the molecule. creative-biostructure.com These frequencies and their corresponding intensities can be calculated computationally after a geometry optimization. mdpi.com The calculated harmonic frequencies are often scaled by an empirical factor to better match experimental anharmonic frequencies. The Potential Energy Distribution (PED) analysis can then be used to assign specific vibrational modes to the calculated frequencies. mdpi.com

UV-Vis Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within a molecule. creative-biostructure.com Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the excitation energies and oscillator strengths that correspond to the absorption maxima (λ_max) seen in an experimental spectrum. mdpi.com The presence of the methyl group and the phenazine core in this compound influences its electronic properties and, consequently, its color and absorption spectrum. solubilityofthings.com

Table 2: Illustrative Comparison of Experimental and Computed Spectroscopic Data Note: This table presents hypothetical data for illustrative purposes.

Spectroscopic TechniqueParameterExperimental ValueComputed Value (DFT/B3LYP)
¹H NMRChemical Shift (ppm) - Aromatic Proton7.87.9
¹³C NMRChemical Shift (ppm) - Quaternary Carbon141.2140.8
IRVibrational Frequency (cm⁻¹) - C=N stretch16201615 (scaled)
UV-Visλ_max (nm)380385

Quantum chemical methods, particularly TD-DFT, are employed to perform detailed investigations of the electronic absorption and emission spectra of molecules like this compound. mdpi.comnih.gov These calculations provide insights into the nature of the electronic transitions, such as whether they are localized on a specific part of the molecule or involve charge transfer between different regions. mdpi.com

The calculations typically begin with determining the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy difference between these orbitals (the HOMO-LUMO gap) provides a first approximation of the lowest electronic excitation energy. researchgate.net TD-DFT calculations refine this by computing the energies of various excited states and the probabilities of transitioning to them from the ground state. mdpi.comwilliamkennerly.com

Solvent effects are critical for accurately predicting absorption and emission spectra, as the polarity of the solvent can stabilize the ground and excited states differently, leading to shifts in the spectral bands (solvatochromism). nih.govnih.gov These effects can be modeled using implicit solvent models (like PCM or SMD) or more complex explicit solvent models in a QM/MM (Quantum Mechanics/Molecular Mechanics) framework, where the solute is treated with quantum mechanics and the solvent with classical mechanics. nih.govwilliamkennerly.com Comparing the calculated spectra in different solvents with experimental data allows for validation of the computational model. nih.gov

Computational Spectroscopy (NMR, UV-Vis, IR)

Molecular Recognition and Binding Affinity Modeling

Computational modeling is a powerful tool for studying how a molecule like this compound might recognize and bind to a larger host molecule, such as a protein or a synthetic receptor. mdpi.comuu.nl These studies are fundamental to fields like drug design and materials science.

Molecular docking is a primary technique used to predict the preferred orientation and conformation (the "pose") of a ligand when it binds to a receptor to form a stable complex. scitechnol.com The process involves sampling many possible poses and ranking them using a scoring function, which estimates the binding affinity. mdpi.com Scoring functions typically account for factors like electrostatic interactions, van der Waals forces, and hydrogen bonding. mdpi.com A lower binding energy value generally indicates a stronger, more favorable interaction. scitechnol.com

Various models describe the binding process. The "lock and key" model assumes a rigid receptor, while the "induced fit" model allows for conformational changes in the receptor upon ligand binding. mdpi.com More advanced models like "conformational selection" consider that the protein exists in an ensemble of conformations, and the ligand selectively binds to a specific one. mdpi.com

Following docking, MD simulations can be used to refine the predicted binding pose and to calculate the binding free energy more accurately. dovepress.com These simulations assess the stability of the ligand-receptor complex over time and can reveal the key intermolecular interactions, such as specific hydrogen bonds or hydrophobic contacts, that stabilize the complex. scitechnol.com For this compound, these methods could be used to theoretically screen for potential biological targets or to design host molecules that can selectively bind it.

Reaction Mechanism Elucidation via Computational Chemistry

While comprehensive computational studies detailing the reaction mechanisms of this compound are not extensively found in publicly accessible literature, a combination of experimental work on closely related phenazinium salts and computational analysis of the broader phenazine class offers significant insights into its potential reaction pathways. The reactivity of this compound is fundamentally linked to its electronic structure and redox properties, which have been the subject of theoretical investigations.

A notable example of a reaction mechanism involving a phenazinium salt is the photocatalytic aerobic oxidative amidation of aromatic aldehydes. organic-chemistry.org Although this study utilized phenazine ethosulfate, the proposed mechanism provides a plausible framework for understanding how this compound might behave under similar conditions, given the structural and electronic similarities. The reaction leverages the phenazinium cation as an inexpensive, metal-free visible-light photocatalyst. acs.orgacs.org

The proposed mechanism for this transformation suggests a multi-step process initiated by visible light. organic-chemistry.org Mechanistic studies indicate that the rate-determining step likely involves the breaking of a C-H bond. acs.org The phenazinium catalyst is believed to undergo a two-electron reduction and is subsequently regenerated by oxidation with molecular oxygen. acs.orgacs.org

Table 1: Proposed Steps in Phenazinium-Catalyzed Oxidative Amidation

Step Description
1. Photoexcitation The phenazinium cation absorbs visible light and is promoted to an excited state.
2. Electron Transfer The excited phenazinium cation accepts an electron from an amine, generating a phenazyl radical.
3. Radical Disproportionation The phenazyl radical is unstable in a basic environment and can disproportionate to form the doubly reduced hydrophenazine.
4. Catalyst Regeneration Hydrophenazine is oxidized by O₂, regenerating the phenazinium cation catalyst.

| 5. Amide Formation | A hemiaminal intermediate, formed from the aldehyde and amine, is oxidized to the final amide product. |

Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in understanding the underlying electronic properties that drive such reactions. Studies on various phenazine derivatives have shown that their redox potentials, a key factor in their catalytic activity, are highly dependent on the nature and position of functional groups on the phenazine core. acs.orgfrontierspecialtychemicals.com For instance, electron-withdrawing groups tend to increase the redox potential, making the phenazine derivative a better oxidizing agent, which can enhance reactivity in certain catalytic cycles. acs.org

These computational approaches allow for the virtual screening of numerous phenazine derivatives to predict their electrochemical properties. acs.orgfrontierspecialtychemicals.com This is crucial for designing new catalysts and understanding structure-activity relationships. The biological activity of phenazines is also linked to their redox reactions, which can lead to the formation of reactive radical species. nih.gov

Table 2: Key Research Findings from Computational Studies of Phenazine Derivatives

Research Finding Computational Method Significance Reference(s)
Prediction of Redox Potentials Density Functional Theory (DFT) Allows for the virtual screening and rational design of phenazine-based molecules for applications like redox flow batteries. acs.orgfrontierspecialtychemicals.com
Structure-Function Relationships in Electron Transfer DFT and Multivariate Linear Regression Correlates the computed redox properties of phenazines with experimentally observed mediated current densities, providing insight into their role as electron shuttles.

Advanced Spectroscopic Characterization and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the precise structure of 5-Methylphenazin-5-ium in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular connectivity and environment of each atom can be constructed.

¹H and ¹³C NMR spectra provide direct evidence for the proton and carbon skeletons of the this compound cation.

Proton (¹H) NMR: The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms. The N-methyl group (N⁺-CH₃) is expected to appear as a distinct singlet in the downfield region due to the deshielding effect of the adjacent positively charged nitrogen atom. The aromatic protons of the phenazine (B1670421) core are anticipated to resonate in the highly deshielded aromatic region, typically between 7.5 and 9.0 ppm, as complex multiplets due to spin-spin coupling between adjacent protons.

Interactive Table: ¹H-NMR Data for Related Phenazinium Compounds

The following table presents ¹H-NMR data for substituted phenazinium salts, which can be used to estimate the chemical shifts for this compound. Data is for perchlorate (B79767) salts in CD₃CN. nih.gov

CompoundAromatic Protons (ppm)N⁺-CH₃ Protons (ppm)Other Protons (ppm)
2-(Methylamino)-9-methylphenazinium7.90-8.12 (m, 5H), 7.50 (dd, 1H), 6.56 (d, 1H)4.28 (s, 3H)3.18 (d, 3H, NHCH₃)
2-[2-(Methoxycarbonyl)ethyl]amino-9-methylphenazinium7.88-8.15 (m, 5H), 7.54 (dd, 1H), 6.68 (d, 1H)4.29 (s, 3H)3.82 (t, 2H), 3.68 (s, 3H), 2.81 (t, 2H)
2-N-[2-(Methoxycarbonyl)ethyl]acetamido-9-methylphenazinium8.25-8.57 (m, 6H), 8.37 (d, 1H)4.79 (s, 3H)4.28 (t, 2H), 3.55 (s, 3H), 2.70 (t, 2H), 2.27 (s, 3H)

Data sourced from Abramov, et al., "New Synthetic Approaches to Multifunctional Phenazinium Salt Derivatives". nih.gov

Carbon (¹³C) NMR: The ¹³C NMR spectrum provides information on the carbon framework. The carbon of the N-methyl group is expected in the 40-50 ppm region. The phenazine ring system contains several distinct carbon environments: quaternary carbons at the ring junctions and those bonded to the nitrogen atoms, as well as protonated aromatic carbons. These aromatic carbons would appear in the typical downfield region for aromatic heterocycles, generally between 110 and 150 ppm. While specific experimental data for this compound is scarce, analysis of related phenazine derivatives confirms these general assignments. oup.com

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, this technique would establish the connectivity between adjacent protons within each of the benzene (B151609) rings of the phenazine core, confirming their relative positions. metanetx.org

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. An HSQC spectrum would link each aromatic proton signal to its corresponding carbon signal, facilitating the assignment of the ¹³C spectrum. mdpi.com

Elucidation of Proton and Carbon Environments

Mass Spectrometry (MS) in Structural Identification

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental composition of a compound and providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS), often utilizing techniques like Electrospray Ionization (ESI), is critical for confirming the elemental composition of the this compound cation. HRMS can measure the mass of an ion with very high accuracy (typically to within 5 ppm). This allows for the determination of a unique elemental formula, distinguishing it from other ions with the same nominal mass. The use of HRMS has been fundamental in the identification of numerous newly isolated phenazine derivatives. oup.comnih.govuni-konstanz.de For the this compound cation, the theoretical exact mass can be calculated from its molecular formula.

Table: Calculated Exact Mass for this compound Cation

Ion FormulaCalculated Exact Mass (Da)
[C₁₃H₁₁N₂]⁺195.0917

Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation patterns of a selected ion. The this compound cation is isolated in the mass spectrometer and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, stable fragment ions. The analysis of these fragments provides valuable information about the molecule's structure.

A plausible fragmentation pathway for the [C₁₃H₁₁N₂]⁺ ion would likely involve the following steps:

Loss of a Methyl Radical: Cleavage of the N-CH₃ bond could result in the loss of a methyl radical (•CH₃), generating a phenazine radical cation at m/z 180.

Ring Cleavage: Subsequent fragmentation of the stable phenazine ring system would require higher energy and could lead to the loss of neutral molecules like HCN or C₂H₂. libretexts.org

Analyzing these characteristic fragmentation patterns helps to confirm the presence of the methyl group and the integrity of the phenazine core structure.

High-Resolution Mass Spectrometry for Exact Mass Determination

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. For an aromatic system like this compound, the spectrum is characterized by intense absorption bands arising from π → π* transitions within the conjugated phenazine core. The position and intensity of these bands are sensitive to the molecular structure and the solvent environment. uni-konstanz.de

Studies on N-methylphenazinium salts have reported several distinct absorption maxima. The electronic spectrum is typically characterized by a strong absorption band in the UV region around 230-290 nm and one or more bands in the visible or near-UV region between 380 nm and 550 nm. nih.govrsc.org These longer-wavelength absorptions are responsible for the colored nature of phenazinium salts. For example, one study noted that when a related dimethylphenazine is oxidized, new absorption bands appear around 350 and 450 nm, which are attributed to the formation of a radical cation. rsc.org Another report on 5-methylphenazinium salts in aqueous solution identified a primary absorption peak at 385 nm and a fluorescence emission maximum at 525 nm. datapdf.com

Interactive Table: Reported UV-Vis Absorption Maxima for N-Methylphenazinium Derivatives

Derivativeλ_max (nm)Solvent/ConditionsReference
2-Amino-9-methylphenazinium perchlorate231, 290, 543Not Specified nih.gov
5,10-Dimethylphenazine (DMPZ)336As-prepared electrode rsc.org
DMPZ radical cation350, 450One-electron oxidation rsc.org
5-Methylphenazinium salt385Aqueous solution datapdf.com
Phenazine Methosulfate387.5Water researchgate.net

Electronic Transitions and Chromophore Analysis

The electronic absorption spectrum of this compound is dominated by the characteristics of its core phenazine ring system, which acts as the primary chromophore. The extended π-conjugated system of the phenazine moiety is responsible for its strong absorption in the ultraviolet and visible regions of the electromagnetic spectrum. solubilityofthings.com The electronic transitions are primarily of the π → π* type, involving the promotion of electrons from bonding (π) to anti-bonding (π*) molecular orbitals within the aromatic system.

The position and intensity of these absorption bands are sensitive to the molecular environment and substitution patterns. The permanent positive charge on the quaternary nitrogen and the presence of the methyl group slightly modify the electronic distribution within the phenazine chromophore compared to the neutral parent molecule. The key applications of this compound and its derivatives, such as Phenazine methosulfate (PMS), often involve redox cycling between the oxidized (PMS⁺) and reduced (PMSH) forms, each with distinct electronic absorption profiles. In some derivatives, the chromophore can be extended, leading to a shift in the absorption edge towards the near-infrared (NIR) region. nii.ac.jp

Table 1: Representative Electronic Transitions for the Phenazine Chromophore

Transition TypeTypical Wavelength Range (nm)Description
π → π250 - 280High-energy transition within the aromatic rings.
π → π350 - 450Lower-energy transition responsible for the characteristic color of phenazine compounds.
n → π> 400 (often weak)Transition involving non-bonding electrons on the nitrogen atoms; may be obscured by stronger π → π bands.

Spectrophotometric Titrations and pH Effects

Spectrophotometric titrations are a powerful method to investigate the response of this compound to changes in its chemical environment, particularly pH. The solubility and electronic structure of the compound can be influenced by the pH of the solution. solubilityofthings.com In acidic conditions, protonation events can alter the electronic properties of the phenazine ring, leading to observable shifts in the UV-Vis absorption spectrum (a phenomenon known as halochromism).

By systematically varying the pH of a solution containing this compound and recording the corresponding absorption spectra, a titration curve can be generated. Plotting the change in absorbance at a specific wavelength against pH allows for the determination of the pKa value(s) associated with any acid-base equilibria. This technique is analogous to methods used for other phenazine derivatives, where changes in protonation state or redox state are monitored via spectroscopy. nih.gov For instance, redox titrations, where a reducing agent like sodium dithionite (B78146) is added incrementally, can be followed spectrophotometrically to determine the compound's reduction potential. nih.gov

Infrared (IR) and Raman Spectroscopy

Vibrational Analysis of Functional Groups and Molecular Skeleton

A detailed vibrational analysis would involve assigning the observed spectral bands to specific atomic motions.

Aromatic C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretching: Vibrations from the N-methyl group would appear in the 3000-2850 cm⁻¹ region.

C=C and C=N Ring Stretching: The stretching vibrations of the aromatic phenazine core produce a series of characteristic bands in the 1650-1400 cm⁻¹ region. These are often strong in both IR and Raman spectra.

C-N Stretching: These vibrations are expected in the 1350-1200 cm⁻¹ range.

Ring Breathing Modes: Collective, symmetric vibrations of the entire ring system can give rise to sharp, intense bands in the Raman spectrum, which are highly characteristic of the molecular skeleton. researchgate.net

Out-of-Plane Bending: C-H out-of-plane (OOP) bending vibrations in the 900-675 cm⁻¹ region are sensitive to the substitution pattern on the aromatic rings.

Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the theoretical vibrational frequencies and aid in the precise assignment of the experimental IR and Raman spectra, similar to approaches used for other heterocyclic molecules. iaea.org

Table 2: Expected Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Spectroscopy Technique
Aromatic C-H Stretch3100 - 3000IR, Raman
Methyl C-H Stretch3000 - 2850IR, Raman
Aromatic Ring (C=C/C=N) Stretch1650 - 1400IR, Raman (often strong)
C-N Stretch1350 - 1200IR
Ring Breathing/Deformation1250 - 900Raman (often strong)
C-H Out-of-Plane Bend900 - 675IR (often strong)

Advanced Spectroscopic Techniques

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light and is a definitive technique for the analysis of chiral molecules. wikipedia.org The parent this compound cation is achiral and therefore does not produce a CD signal. However, CD spectroscopy becomes an invaluable tool for studying chiral derivatives of the phenazine family.

Chirality can be introduced by attaching chiral substituents to the phenazine backbone. The resulting enantiomers will exhibit CD spectra that are mirror images of each other. The shape and sign of the CD signals (known as Cotton effects) are exquisitely sensitive to the stereochemistry and conformation of the molecule. Research on chiral derivatives of related N-heterocyclic compounds, such as 1,10-phenanthroline, has shown that differences in the bulkiness and rigidity of chiral substituents lead to distinct molecular dissymmetry and remarkable differences in their CD spectra. rsc.org Furthermore, solid-state CD can reveal information about the chiral packing of molecules in a crystal lattice, a phenomenon known as supramolecular chirality. researchgate.netnih.gov

Time-Resolved Spectroscopy for Excited State Dynamics

Time-resolved spectroscopy encompasses a suite of techniques used to study the fate of a molecule after it has been promoted to an electronic excited state by absorbing a photon. These methods provide critical information on the lifetimes of excited states and the rates of various decay processes such as fluorescence, intersystem crossing, and non-radiative decay. rsc.orgriken.jp

For this compound, a typical experiment would involve excitation with an ultrashort laser pulse (femtosecond or picosecond duration) and monitoring the subsequent changes using a probe, such as in transient absorption spectroscopy. researchgate.netuni-wuerzburg.de

Excited State Absorption: After initial excitation, the molecule can absorb another photon to reach a higher excited state. Monitoring the absorption of this transient species over time reveals the decay kinetics of the primary excited state.

Ground State Bleach: The depletion of the ground state population by the initial laser pulse results in a decrease in the ground state absorption signal. The recovery of this signal indicates the rate at which the molecule returns to the ground state.

Intersystem Crossing (ISC): Time-resolved techniques can monitor the transition from a singlet excited state (S₁) to a triplet excited state (T₁). The rate of ISC is crucial in applications like photosensitization, where the long-lived triplet state is often the active species. nii.ac.jp

These studies reveal the fundamental photophysical pathways that govern how this compound dissipates absorbed light energy, which is essential for its application in areas such as redox mediation and photochemistry. rsc.orgriken.jp

Redox Chemistry and Electrochemistry of 5 Methylphenazin 5 Ium

Fundamental Redox Mechanisms

The redox activity of 5-Methylphenazin-5-ium is characterized by its capacity to accept electrons and subsequently donate them, a process that involves distinct intermediates and pathways. solubilityofthings.com This activity is fundamentally tied to the electronic structure of the phenazine (B1670421) core.

The reduction of the oxidized 5-methylphenazinium cation (MP⁺) typically proceeds through a two-step, one-electron transfer process. The first electron transfer results in the formation of a stable free radical, the 5-methylphenazinium cation radical (MPH•⁺). acs.org A second electron transfer reduces this radical intermediate to the fully reduced, uncharged species, 5,10-dihydro-5-methylphenazine (B1213786) (MPH). acs.orgnih.gov

First one-electron reduction: MP⁺ + e⁻ ⇌ MPH•⁺ (Cation Radical)

Second one-electron reduction: MPH•⁺ + e⁻ ⇌ MPH (Fully Reduced Form)

Under aerobic conditions, the reduced form, MPH, readily reacts with molecular oxygen. capes.gov.br This reaction reoxidizes MPH back to the MP⁺ state and can lead to the formation of superoxide (B77818) anion radicals (O₂⁻•), which in turn can reduce other molecules like tetrazolium salts. nih.govresearchgate.net However, in the presence of detergents, evidence suggests a pathway where the reduced phenazine can directly reduce tetrazolium salts without the superoxide intermediate. nih.gov

The redox potential of the phenazinium core can be precisely tuned by introducing various substituent groups onto the aromatic rings. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—alters the electron density of the phenazine system and, consequently, its affinity for electrons. rsc.orgd-nb.info

Electron-donating groups (e.g., hydroxyl -OH, methyl -CH₃, methoxy (B1213986) -OCH₃) generally lower the redox potential, making the compound easier to oxidize (a better reducing agent). d-nb.info

Electron-withdrawing groups (e.g., cyano -CN, nitro -NO₂, sulfonic acid -SO₃H) typically increase the redox potential, making the compound easier to reduce (a better oxidizing agent). rsc.orgd-nb.info

For instance, the introduction of a methoxy group at the 1-position of 5-methylphenazinium results in 1-methoxy-5-methylphenazinium, a compound with a standard redox potential (E⁰') of approximately +0.063 V, which is slightly lower than that of the parent compound, often cited as +0.080 V. nih.gov Conversely, introducing electron-withdrawing moieties to a triamino-phenazinium dye was found to shift the reduction potential to more negative values, an observation suggesting the reduction process may occur at a different site on the molecule. rsc.org

Compound/DerivativeSubstituent(s)Redox Potential (E⁰' or Ered)Reference(s)
This compound methyl sulfate (B86663) (PMS) Methyl at N(5)~ +0.080 V capes.gov.br
1-Methoxy-5-methylphenazinium methyl sulfate (1-Methoxy-PMS) Methyl at N(5), Methoxy at C(1)+0.063 V nih.govdojindo.com
Triamino-phenazinium (TAP) dye Three amino groups-0.73 V vs SCE rsc.org
1-(3-Carboxy-propionylamino)-5-ethyl-phenazinium Ethyl at N(5), Carboxy-propionylamino at C(1)0 mV to -500 mV vs Ag/AgCl google.com

Table 1: Comparison of redox potentials for this compound and several of its derivatives, illustrating the effect of different substituents on the electrochemical properties.

Electron Transfer Pathways and Intermediates

Electrochemical Characterization Techniques

A suite of electrochemical methods is employed to quantitatively assess the redox properties of this compound and its derivatives, providing critical data on reaction potentials, reversibility, and the number of electrons involved.

Cyclic voltammetry (CV) is a primary technique used to investigate the redox behavior of phenazinium compounds. rsc.orgvulcanchem.com By sweeping the potential of an electrode and measuring the resulting current, CV can determine the oxidation and reduction potentials of a species. For this compound, CV reveals its ability to undergo reversible one-electron transfers. vulcanchem.com The resulting voltammograms provide the formal redox potential (E⁰') and offer insights into the stability of the generated radical intermediates and the kinetics of electron transfer. rsc.org For example, CV studies on derivatives have been used to quantify the shift in redox potential caused by different substituents. rsc.org

Cyclic Voltammetry for Oxidation-Reduction Potentials

Role as Electron Mediator in Chemical Systems

One of the most significant applications of this compound and its analogs is their role as electron mediators or carriers. solubilityofthings.comnih.gov They act as a shuttle, facilitating the transfer of electrons between a chemical species that is difficult to oxidize or reduce directly at an electrode and a second species or an electrode surface. medchemexpress.comchemimpex.com

In biochemical assays, this compound methyl sulfate (PMS) is widely used to link the oxidation of NADH to the reduction of a final electron acceptor, such as a tetrazolium dye. nih.govnih.gov The reaction sequence is as follows:

NADH reduces PMS to its colorless, reduced form (5,10-dihydro-5-methylphenazine). capes.gov.br

The reduced PMS is then re-oxidized by an electron acceptor. If the acceptor is a tetrazolium salt like Nitroblue Tetrazolium (NBT), the dye is reduced to a colored formazan (B1609692) product, which can be quantified spectrophotometrically. nih.govresearchgate.net

This mediating function is crucial for many enzyme assays where the activity of an NAD(P)H-dependent dehydrogenase is measured. nih.gov Derivatives such as 1-methoxy-5-methylphenazinium methyl sulfate (1-Methoxy-PMS) have been developed to improve stability, especially against photochemical degradation, while retaining efficient electron-mediating capabilities. nih.govmdpi.com These stable mediators are particularly valuable in the development of electrochemical biosensors, for instance, for detecting glucose or lactate (B86563). chemimpex.commdpi.com

Mediation of NADH Oxidation

This compound and its derivatives act as effective electron mediators in the oxidation of dihydronicotinamide adenine (B156593) dinucleotide (NADH). Phenazine compounds, in general, serve as organic catalysts for the rapid oxidation of NADH. researchgate.net For instance, 5-methylphenazinium methyl sulfate (PMS) facilitates electron transfer between NADH and various electron acceptors, such as tetrazolium dyes or an electrode in an enzymatic electric cell. nih.gov

A notable derivative, 1-methoxy-5-methylphenazinium methyl sulfate (1-methoxyPMS), has demonstrated superior performance in this role. It is not only photochemically stable but also exhibits a faster rate of reduction when coupled with the reoxidation of NADH produced during the lactate dehydrogenase reaction, compared to its predecessor, PMS. nih.gov This enhanced stability and efficiency make it highly beneficial for biochemical and medical technology applications where PMS has traditionally been used. nih.gov The standard redox potential (E₀') of 1-methoxyPMS is approximately +0.063 V. nih.gov

Another zwitterionic phenazine compound, 3-(1-methoxyphenazin-5-ium-5-yl)propane-1-sulfonate (mPPS), has also been identified as a stable and effective electron mediator for the electrochemical oxidation of NADH. researchgate.net Unlike positively charged phenazine compounds whose reduced forms are not water-soluble, the reduced form of mPPS is highly soluble in water, a significant advantage in aqueous biochemical systems. researchgate.net

Table 1: Comparison of Phenazine-based NADH Oxidation Mediators

CompoundKey FeaturesRedox Potential (E₀')
5-Methylphenazinium methyl sulfate (PMS) Electron carrier in biochemical assays; cycles between oxidized (PMS⁺) and reduced (PMSH) states. Not specified
1-Methoxy-5-methylphenazinium methyl sulfate (1-methoxyPMS) Photochemically stable; faster reduction rate than PMS in NADH reoxidation. nih.gov~ +0.063 V nih.gov
3-(1-methoxyphenazin-5-ium-5-yl)propane-1-sulfonate (mPPS) Zwitterionic; highly stable; reduced form is water-soluble. researchgate.netNot specified

Electron Transfer in Enzyme Systems

This compound and its derivatives play a crucial role as artificial electron carriers in various enzyme systems. They facilitate the transfer of electrons, a fundamental process in the catalytic cycle of many enzymes, particularly oxidoreductases. scielo.br

In typical P450 catalytic systems, for example, electron transfer from NAD(P)H to the heme iron is mediated by redox partners. mdpi.com Phenazine compounds can act as these electron shuttle carriers. mdpi.com Phenazine methosulfate (PMS) is known to be reduced non-enzymatically by NADH and NADPH and interacts with enzymes like succinic dehydrogenase and cytochrome c, thereby participating in the mitochondrial electron transport chain.

The ability of these compounds to mediate electron transfer makes them invaluable tools in the development of biosensors. researchgate.net For instance, they can be used to shuttle electrons between an enzyme and an electrode surface, allowing for the amperometric detection of the enzyme's substrate. researchgate.net In the context of NAD-linked dehydrogenases, 1-methoxyPMS has been successfully employed as an electron mediator in an enzymic electric cell method for their assay. nih.gov

Table 2: Role of this compound Derivatives in Enzyme Systems

DerivativeEnzyme SystemApplication
Phenazine methosulfate (PMS) Dehydrogenases (e.g., glucose dehydrogenase), Mitochondrial electron transport chain. Artificial electron acceptor in enzyme assays.
1-Methoxy-5-methylphenazinium methyl sulfate (1-methoxyPMS) NAD-linked dehydrogenases. nih.govElectron mediator in enzymic electric cell assays. nih.gov
3-(1-methoxyphenazin-5-ium-5-yl)propane-1-sulfonate (mPPS) Lactate dehydrogenase (LDH). researchgate.netElectron mediator for electrochemical detection of LDH. researchgate.net

Electrochemical Synthesis Applications

The electrochemical properties of this compound and related compounds are leveraged in synthetic chemistry, particularly for creating new phenazine derivatives and in the development of environmentally friendly oxidation methods.

Electrosynthesis of Phenazinium Derivatives

Electrochemical methods offer a sustainable and efficient route for the synthesis of various organic compounds, including phenazine derivatives. researchgate.netbeilstein-journals.org These strategies often avoid the use of harsh reagents and toxic solvents associated with traditional chemical synthesis. researchgate.net

The synthesis of disubstituted phenazinium and benzo[a]phenazinium salts can be achieved under mild conditions through direct nucleophilic substitutions. nih.gov Quaternary phenazinium salts can undergo successive substitutions at specific positions, allowing for the selective introduction of different functional groups. nih.gov This approach is facilitated by activating the phenazine ring for nucleophilic attack. nih.gov While the direct use of this compound as a starting material for further electrosynthesis is not extensively detailed in the provided context, the electrochemical generation of reactive intermediates from similar heterocyclic systems, like phenothiazine (B1677639), to produce phenothiazin-5-ium for subsequent reactions, highlights a general strategy that could be applicable. nih.govresearchgate.net This process involves the direct oxidation of the parent molecule at an anode to create a reactive cation, which can then react with various nucleophiles. nih.govresearchgate.net

Green Electrochemical Oxidation Strategies

Electrochemical synthesis is increasingly recognized as a green chemical technology. rsc.orgrsc.org It utilizes electricity, a potentially renewable energy source, to drive chemical reactions, thereby reducing reliance on hazardous oxidizing agents and minimizing waste. rsc.orgmdpi.com

Photophysical Properties and Photocatalytic Applications

Light Absorption and Emission Characteristics

The photophysical behavior of phenazinium salts is central to their function in photocatalysis. The absorption of light promotes the molecule to an excited state, initiating the catalytic cycle.

Quantum Yields and Radiative Lifetimes

The efficiency of the excited state processes is quantified by quantum yields. For some phenazine (B1670421) derivatives, such as safranine isomers, fluorescence quantum yields can vary significantly, with some isomers being more than three times as fluorescent as others. plos.org While specific quantum yield and radiative lifetime data for 5-Methylphenazin-5-ium are not extensively detailed in the provided results, related phenazine derivatives like phenazine ethosulfate have been identified as efficient visible light photocatalysts. organic-chemistry.orgacs.orgnih.gov The study of related compounds, such as those based on a phenazine structure conjugated with hydroxyl groups and thiophene (B33073) rings, shows that modifications to the basic structure strongly affect photophysical properties and the ability to produce singlet oxygen. nii.ac.jp For instance, certain phenazinone-based photosensitizers exhibit high singlet oxygen generation ability with quantum yields (ΦΔ) as high as 0.86. nii.ac.jp

Photostability and Degradation Pathways

A crucial aspect of a photocatalyst is its stability under irradiation. Research has shown that the catalyst based on a phenazinium salt was not recyclable as it did not survive the reaction conditions in an aerobic oxidative amidation reaction. acs.orgacs.org The catalyst's cationic charge is essential for its activity, and its reduction upon light excitation leads to a loss of catalytic ability. acs.orgacs.org In some photocatalytic systems involving ruthenium-trisbipyridine complexes, the decomposition of the photosensitizer has been noted. acs.org For future applications, particularly those combining water oxidation and proton reduction, developing a membrane-soluble electron relay that is stable in the presence of dioxygen will be necessary. rsc.org

Phenazinium Salts as Photocatalysts in Organic Transformations

Phenazinium salts, including this compound, have emerged as effective, inexpensive, metal-free photocatalysts for a variety of organic reactions under visible light. organic-chemistry.orgacs.orgnih.govacs.org Their ability to facilitate electron transfer makes them valuable in green chemistry applications. organic-chemistry.orgacs.orgnih.govbeilstein-journals.org

Aerobic Oxidative Amidation Reactions

A significant application of phenazinium salts is in the aerobic oxidative amidation of aromatic aldehydes. organic-chemistry.orgacs.orgnih.govacs.org This method provides a green and mild alternative for forming amide bonds, which are fundamental components of peptides, proteins, and other biologically important molecules. organic-chemistry.orgnih.gov

In these reactions, a low loading (1–2 mol%) of a phenazinium salt, such as phenazine ethosulfate, catalyzes the reaction between an aromatic aldehyde and an amine at room temperature, using air as the sole oxidant. organic-chemistry.orgacs.orgnih.govacs.org This process avoids the need for expensive or stoichiometric oxidants and high temperatures often required in traditional amidation methods. organic-chemistry.orgacs.orgnih.gov The reaction is scalable, with excellent yields achievable at the millimole scale under simulated solar light. acs.orgacs.org

Table 1: Selected Examples of Phenazinium Salt-Catalyzed Aerobic Oxidative Amidation Data sourced from a study on the oxidative amidation of various aldehydes with pyrrolidine. acs.org

Aldehyde SubstrateProduct AmideYield (%)
4-NitrobenzaldehydeN-(4-nitrobenzoyl)pyrrolidine98
4-ChlorobenzaldehydeN-(4-chlorobenzoyl)pyrrolidine95
BenzaldehydeN-benzoylpyrrolidine85
4-MethoxybenzaldehydeN-(4-methoxybenzoyl)pyrrolidine75
2-NaphthaldehydeN-(2-naphthoyl)pyrrolidine92

Visible-Light-Mediated Organic Synthesis

The application of phenazinium salts extends to a broader range of visible-light-mediated organic syntheses. beilstein-journals.org Visible light photoredox catalysis has become a powerful tool in organic synthesis, allowing for the development of environmentally friendly and mild reaction conditions. sigmaaldrich.comrsc.orgorganic-chemistry.org Phenazinium catalysts operate through a mechanism involving the absorption of visible light, which initiates a single-electron transfer (SET) process with the substrates to generate reactive intermediates. sigmaaldrich.comsci-hub.se

These organocatalysts are part of a growing field that offers sustainable alternatives to traditional synthetic methods, often reducing the need for harsh reagents and toxic components. beilstein-journals.orgsigmaaldrich.com The development of such photocatalytic systems is a key goal in green chemistry. sigmaaldrich.com

Mechanistic Investigations of Phenazinium Photocatalysis

Understanding the reaction mechanism is crucial for optimizing photocatalytic processes and expanding their scope. nih.govresearchgate.net For the phenazinium-catalyzed aerobic oxidative amidation, a plausible mechanism has been proposed. acs.org

The catalytic cycle is initiated by the excitation of the phenazinium photocatalyst by visible light. A single electron is then transferred from the amine to the excited photocatalyst, forming a phenazyl radical and an aminyl radical intermediate. acs.orgacs.org The phenazyl radical is unstable in a basic environment and is believed to disproportionate to the doubly reduced hydrophenazine. acs.orgacs.org The photocatalyst is then regenerated by the oxidation of the hydrophenazine by molecular oxygen. acs.org The aminyl radical intermediate is further oxidized to form an imine, which then reacts with the aldehyde to form a hemiaminal. acs.org Finally, the hemiaminal is oxidized to the corresponding amide product. acs.org Mechanistic studies suggest that the C–H bond breaking is involved in the rate-determining step and that amines act as reductive quenchers. organic-chemistry.org

Excited State Electron Transfer Processes

This compound, often utilized in its salt form as Phenazine Methosulfate (PMS), is a compound recognized for its significant redox activity, which underpins its role in facilitating electron transfer processes. solubilityofthings.com An electronically excited state of a molecule is generally both a better oxidant and a better reductant than its ground state. ictp.it This is because it possesses an electron in a high-energy orbital and a vacancy (hole) in a low-energy orbital. ictp.it This dual nature allows excited molecules to participate in photoinduced electron transfer (PET) reactions, either by donating or accepting an electron. ictp.itmdpi.com

In the context of this compound, its primary function in many biochemical and photochemical systems is to act as an electron carrier or mediator. While detailed studies focusing specifically on the intrinsic excited-state electron transfer of the this compound cation itself are not extensively documented in the provided results, its utility in photocatalytic systems is based on its ability to accept electrons. In many experimental setups, it serves as an artificial electron acceptor. For instance, it is reduced non-enzymatically by coenzymes like NADH and NADPH.

The process can be conceptualized within the framework of electron transfer theory. Upon photoexcitation, a donor molecule can transfer an electron to an acceptor. The efficiency and rate of this transfer are governed by factors such as the distance between the donor and acceptor, the reorganization energy, and the driving force (Gibbs free energy change) of the reaction. nih.gov In systems where this compound is used, it acts as the electron acceptor. For example, in certain assays, it mediates the transfer of electrons from a reduced coenzyme to a final acceptor, such as a tetrazolium salt, often leading to a measurable color change.

The general mechanism involves the reduction of the this compound cation (PMS⁺) to its reduced, often colorless, form. This process facilitates the flow of electrons in systems that might otherwise be inefficient, playing a crucial role in the study of photophosphorylation and redox reactions within the mitochondrial electron transport chain.

Radical Intermediates and Reaction Pathways

The function of this compound as an electron carrier is intrinsically linked to the formation of radical intermediates. medchemexpress.com When the this compound cation (often denoted as MP⁺ or PMS) accepts an electron, it is reduced to a neutral radical species. researchgate.net This intermediate is a key player in the subsequent reaction pathways.

Under anaerobic conditions, the reduction of this compound by an electron donor like NADH leads to the formation of 5,10-dihydro-5-methylphenazine (B1213786) (MPH). researchgate.net This reduced species is a critical intermediate. Research has shown that the reduction process can involve transient free radical intermediates. researchgate.net

In the presence of molecular oxygen, the reaction pathway takes a significant turn. The reduced intermediate, 5,10-dihydro-5-methylphenazine, reacts with oxygen. This reaction regenerates the oxidized form of this compound and, crucially, leads to the formation of reactive oxygen species (ROS), such as the superoxide (B77818) anion radical (O₂·⁻). d-nb.info This redox cycling capability makes this compound a potent free radical generator. medchemexpress.com

This property is exploited in various biological assays. For example, its ability to mediate the aerobic reduction of nitro blue tetrazolium (NBT) by NADH is a classic method for generating superoxide radicals in a controlled manner to study their effects or the efficacy of antioxidants. d-nb.info The reaction pathway can be summarized as follows:

Reduction of PMS: NADH + 2PMS⁺ → NAD⁺ + 2PMS· + H⁺

Generation of Superoxide: PMS· + O₂ → PMS⁺ + O₂·⁻

This generation of radicals can induce oxidative stress, which has been shown to lead to oxidative DNA damage and apoptosis in cellular studies. medchemexpress.com The key radical intermediate is the reduced phenazine species, which acts as the direct precursor to superoxide formation in aerobic environments.

Interactive Data Table: Properties of this compound

PropertyValueSource(s)
IUPAC Name This compound nih.gov
Molecular Formula C₁₃H₁₁N₂⁺ nih.gov
Molar Mass 195.24 g/mol nih.gov
Appearance Crystalline solid, pale yellow to greenish solubilityofthings.com
Common Function Electron Acceptor / Carrier
Key Intermediate 5,10-dihydro-5-methylphenazine researchgate.net
Generated Radical Superoxide Anion (O₂·⁻) (in presence of O₂) d-nb.info

Supramolecular Chemistry of 5 Methylphenazin 5 Ium

Non-Covalent Interactions in Molecular Recognition

Non-covalent interactions are the cornerstone of molecular recognition, the specific binding of a "guest" molecule to a complementary "host" molecule. wikipedia.org These interactions, though weaker than covalent bonds, are highly directional and collectively contribute to the formation of stable supramolecular complexes. mdpi.com Key non-covalent forces at play include hydrogen bonding, ionic interactions, van der Waals forces, and π-π stacking. wikipedia.orgmdpi.com The cationic nature and aromatic structure of 5-Methylphenazin-5-ium make it an intriguing candidate for studies in molecular recognition.

Host-Guest Interactions with Cationic Phenazinium Moiety

The positively charged phenazinium core of this compound plays a crucial role in its host-guest chemistry. This cationic nature facilitates strong electrostatic and ion-dipole interactions with electron-rich hosts or anionic species. wikipedia.orgresearchgate.net Macrocyclic hosts, such as cyclodextrins, calixarenes, and cucurbiturils, are well-known for their ability to encapsulate guest molecules within their cavities. wikipedia.orgthno.org

The binding of cationic phenazinium dyes to host molecules like β-cyclodextrin has been a subject of investigation. dntb.gov.ua These interactions are often driven by a combination of hydrophobic effects, as the nonpolar phenazinium ring seeks refuge from the aqueous environment within the hydrophobic cavity of the host, and electrostatic interactions between the cation and the partially negative portals of the cyclodextrin. wikipedia.orgthno.org The formation of such host-guest complexes can significantly alter the photophysical properties of the phenazinium dye, a phenomenon that is central to its application in sensing. dntb.gov.ua

A notable example of host-guest interactions involving a phenazinium derivative is the complexation of 1-methyl-9-[12-(9-methylphenazin-10-ium-1-yl)-12-oxo-2,11-diaza-5,8-diazoniadodec-1-anoyl]phenazin-10-ium with DNA, where the phenazinium moieties act as intercalating agents. pdbj.org This demonstrates the ability of the cationic phenazinium structure to interact with biological macromolecules through a combination of electrostatic and intercalative binding modes. researchgate.net

Table 1: Examples of Host-Guest Interactions with Phenazinium Derivatives

Host MoleculeGuest MoietyPrimary Driving Forces
β-CyclodextrinCationic Phenazinium DyeHydrophobic interactions, Electrostatic interactions
Calf Thymus DNACationic Phenazinium Dyes (e.g., Phenosafranin)Intercalation, Electrostatic binding, Groove binding
Cucurbit[n]urilsCationic GuestsIon-dipole interactions, Hydrophobic effects

This table provides illustrative examples of host-guest systems involving phenazinium-based compounds.

π-π Stacking and Charge-Transfer Complexes

The formation of charge-transfer complexes is another significant aspect of the non-covalent chemistry of this compound. These complexes consist of an electron donor and an electron acceptor molecule. umb.sk The electron-deficient nature of the cationic phenazinium ring allows it to act as an electron acceptor, forming charge-transfer complexes with electron-rich donor molecules. umb.skmolaid.com This interaction often results in the appearance of a new, characteristic color, arising from an electronic transition where partial charge is transferred from the donor to the acceptor. umb.sk

Theoretical studies have shown that the interaction energy in π-π stacking is influenced by substituents on the aromatic rings. scirp.org In the case of this compound, the methyl group can subtly alter the electronic distribution and, consequently, the nature of the stacking interactions. The study of such interactions is crucial for understanding the crystal packing and self-assembly of this compound. nih.gov

Self-Assembly and Self-Organization Phenomena

Self-assembly is the spontaneous organization of individual components into ordered structures without external guidance. rsc.org This process is driven by the minimization of free energy and is a fundamental principle in the formation of complex biological and synthetic systems. This compound, with its combination of cationic charge and aromatic character, exhibits a rich self-assembly behavior.

Formation of Supramolecular Architectures

The interplay of non-covalent interactions, including hydrogen bonding, π-π stacking, and electrostatic forces, drives the formation of diverse supramolecular architectures from this compound units. mdpi.comubbcluj.ro These architectures can range from simple dimers to more complex one-, two-, or even three-dimensional networks. ubbcluj.ro

The synthesis of phenazine (B1670421) derivatives and their subsequent self-assembly into supramolecular structures is an active area of research. researchgate.net By modifying the substituents on the phenazinium core, it is possible to tune the intermolecular interactions and thus control the resulting architecture. For instance, the introduction of hydrogen bond donors or acceptors can lead to the formation of extended hydrogen-bonded networks. scirp.org Similarly, the strategic placement of bulky groups can influence the geometry of π-π stacking, leading to different packing motifs.

Ordered Assemblies in Solution and Solid State

In solution, this compound can form aggregates and ordered assemblies, particularly in solvents where its solubility is limited. The hydrophobic nature of the aromatic rings can drive aggregation in aqueous environments, while π-π stacking and electrostatic repulsion will dictate the geometry of these assemblies. solubilityofthings.com The concentration and the nature of the solvent play a critical role in determining the extent and type of aggregation.

In the solid state, this compound typically exists as a crystalline solid. solubilityofthings.com X-ray crystallography studies can reveal the precise arrangement of the molecules in the crystal lattice, providing valuable insights into the dominant non-covalent interactions. nih.gov The crystal packing is often governed by a combination of π-π stacking interactions between the phenazinium rings and electrostatic interactions with the counter-ion. The layered structures resulting from π-π stacking are a common feature in the solid-state architecture of aromatic compounds. nih.gov

Applications in Sensing and Molecular Switches

The unique photophysical and electrochemical properties of this compound, which can be modulated by non-covalent interactions, make it a promising candidate for applications in sensing and as a molecular switch. solubilityofthings.com

The principle behind its use in sensing often relies on changes in its fluorescence or redox properties upon binding to a specific analyte. For example, the formation of a host-guest complex can alter the electronic environment of the phenazinium chromophore, leading to a detectable change in its absorption or emission spectrum. dntb.gov.ua This has been explored for the detection of various species, including biological molecules. researchgate.net The redox activity of this compound is also a key feature, making it useful in the development of electrochemical sensors. solubilityofthings.comscispace.com

Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to an external stimulus, such as light, pH, or the presence of a specific chemical. The host-guest chemistry of this compound provides a pathway to designing such switches. For instance, the binding and release of a guest molecule from a host-phenazinium complex can be triggered by a change in pH, leading to a switchable system with distinct properties in its "on" and "off" states. The development of such systems is a key goal in supramolecular chemistry, with potential applications in molecular electronics and smart materials. thno.org

Biological Research Applications of 5 Methylphenazin 5 Ium in Enzyme Systems and Assays

Electron Acceptor and Carrier Functions

The primary biochemical utility of 5-Methylphenazin-5-ium lies in its capacity to act as an artificial electron acceptor and carrier. It effectively shuttles electrons from a donor molecule, such as a reduced coenzyme, to an acceptor molecule, which is often a dye that changes color upon reduction. This process allows for the spectrophotometric monitoring of enzyme activity. The compound is reduced non-enzymatically by key cellular reductants like nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) and nicotinamide adenine dinucleotide phosphate (B84403) (NADPH). The oxidized form of this compound is yellow, while its reduced form is colorless, a property that is fundamental to its application in various assays. It facilitates electron transfer between enzymes and various final acceptors including oxygen, cytochrome c, indophenols, or tetrazolium salts.

Role in Dehydrogenase Assays

This compound is extensively employed as an electron carrier in assays for a wide range of dehydrogenase enzymes. Dehydrogenases are enzymes that oxidize a substrate by transferring electrons to an electron acceptor, typically NAD⁺ or FAD. In many assay setups, the re-oxidation of the produced NADH or FADH₂ is the rate-limiting step. This compound bypasses this limitation by rapidly accepting electrons from NADH and transferring them to a terminal acceptor, often a tetrazolium salt like nitro blue tetrazolium (NBT) or iodonitrotetrazolium (B1214958) (INT). The reduction of the tetrazolium salt produces a colored formazan (B1609692) dye, providing a measurable signal that is proportional to the dehydrogenase activity.

This principle is applied in assays for numerous dehydrogenases, including:

Lactate (B86563) Dehydrogenase (LDH)

Glucose Dehydrogenase

Steroid Δ4-5β-dehydrogenase

Methanol Dehydrogenase (MDH)

For instance, in the superoxide (B77818) anion radical scavenging activity assay, this compound mediates the transfer of electrons from NADH to nitro blue tetrazolium (NBT) to generate superoxide radicals. nih.gov The presence of antioxidants that can scavenge these radicals is then quantified by a decrease in the formation of the colored formazan product. nih.gov Similarly, it has been used as an electron mediator in the electrochemical detection of glucose and lactate dehydrogenase. researchgate.net

Table 1: Examples of Dehydrogenase Assays Utilizing this compound

Dehydrogenase EnzymeElectron Donor (Generated by Enzyme)Electron MediatorTerminal AcceptorDetected Product
Lactate DehydrogenaseNADHThis compoundTetrazolium SaltFormazan
Glucose DehydrogenaseNADHThis compoundTetrazolium SaltFormazan
Methanol DehydrogenaseNADHThis compoundDyeReduced Dye

Interaction with Flavoproteins (e.g., Succinic Dehydrogenase)

This compound also plays a crucial role in studying flavoproteins, which are enzymes that contain a flavin mononucleotide (FMN) or flavin adenine dinucleotide (FAD) prosthetic group. A prominent example of its application is in the study of succinate (B1194679) dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain. genome.jpuniprot.orguniprot.org

Succinate dehydrogenase is a flavoprotein that catalyzes the oxidation of succinate to fumarate (B1241708) in the citric acid cycle, transferring electrons to the electron transport chain via ubiquinone. genome.jpuniprot.org In isolated mitochondrial preparations or with purified enzyme, this compound can act as an artificial electron acceptor, intercepting electrons from the FAD cofactor of SDH. These electrons are then transferred to a final acceptor like 2,6-dichlorophenolindophenol (DCPIP) or a tetrazolium salt, allowing for the measurement of SDH activity. This interaction is fundamental for characterizing the function of Complex II, particularly in studies investigating mitochondrial dysfunction or the effects of inhibitors on the respiratory chain. The enzyme is found in the inner mitochondrial membrane of eukaryotes and the plasma membrane of bacteria. genome.jp

Applications in Metabolic Pathway Analysis

The ability of this compound to interact with key components of cellular metabolism makes it a useful tool for analyzing metabolic pathways. By accepting electrons at specific points, it can help elucidate the flow of electrons and the activity of various metabolic routes.

Assessment of Cellular Respiration

Cellular respiration encompasses a series of metabolic pathways, including glycolysis, the citric acid cycle, and oxidative phosphorylation, that convert biochemical energy from nutrients into adenosine (B11128) triphosphate (ATP). creative-proteomics.comlibretexts.org this compound is particularly useful in assessing the function of the electron transport chain (ETC), a critical component of oxidative phosphorylation.

It can act as an electron shuttle, accepting electrons from specific complexes in the ETC (like Complex I via NADH, or Complex II via succinate) and transferring them to artificial acceptors. This allows researchers to measure the activity of specific segments of the respiratory chain. By doing so, it helps in identifying defects in the ETC, which are implicated in numerous diseases. Furthermore, because its interaction with the ETC can alter metabolic flux and influence oxidative phosphorylation, it is used in research to study the cellular response to metabolic stress.

Detection of Metabolically Active Microorganisms

The metabolic activity of microorganisms can be assessed using viability assays that rely on the reduction of indicator dyes. This compound is a key reagent in these assays, where it enhances the reduction of tetrazolium salts to colored formazan products. nih.gov The principle is that only metabolically active cells with a functioning electron transport system can produce the necessary reducing equivalents (NADH, FADH₂) to reduce the tetrazolium salt via the this compound intermediary.

This application is widely used in microbiology and biotechnology for:

Quantifying cell viability and proliferation: The intensity of the color produced is proportional to the number of living, metabolically active cells.

Screening for antimicrobial compounds: A decrease in formazan production indicates a reduction in metabolic activity, suggesting cell death or growth inhibition. smolecule.com

Biosensors: The redox properties of this compound are harnessed in biosensors designed to detect specific metabolites or environmental pollutants. ftb.com.hr For example, microbial sensors have been developed where immobilized microorganisms metabolize a target analyte, and the resulting electron flow is mediated by this compound to an electrode, generating a detectable signal. ftb.com.hr

Future Directions and Emerging Research Areas

Integration with Advanced Materials Science

The integration of phenazinium compounds into advanced materials is a rapidly growing field. oatext.com Their inherent characteristics, such as redox activity and ionic structure, make them prime candidates for developing next-generation functional materials. solubilityofthings.com

The field of organic electronics, which utilizes conductive organic polymers or small organic molecules for light absorption and charge transport, stands to benefit significantly from phenazinium compounds. wikipedia.orgresearchgate.net Scientists are investigating 5-methylphenazin-5-ium and its derivatives for their potential in organic photovoltaic devices and other electronic components. solubilityofthings.com Their function often revolves around their excellent electron-accepting and carrying capabilities. ftb.com.hr

In organic solar cells (OSCs), for instance, having efficient electron acceptor materials is crucial for performance. wikipedia.orgsigmaaldrich.com Phenazine-based compounds are being explored for this purpose. A patent for a phenazine-based compound highlighted its potential application as a material for a phosphorescent light-emitting layer, which could lead to organic light-emitting devices with enhanced efficiency, thermal stability, and lifespan. google.com The ability to tune the electronic properties of phenazinium derivatives through molecular engineering allows for the optimization of the material's band gap, a critical factor in photovoltaic applications. wikipedia.org

Key Research Findings in Phenazinium-Based Organic Electronics:

Application AreaKey FindingSignificance
Organic Light-Emitting Devices (OLEDs)Use of a phenazine-based compound as a material for a phosphorescent light-emitting layer. google.comPotential for enhanced light-emitting efficiency, power efficiency, thermal stability, and device lifetime. google.com
General Organic ElectronicsPhenazine (B1670421) derivatives are recognized for their potential in various applications due to their redox properties. solubilityofthings.comresearchgate.netServes as a foundation for developing components like transistors and solar cells. solubilityofthings.comwikipedia.org
Electron AcceptorsPhenazinium salts act as efficient electron acceptors in various systems. ftb.com.hrCrucial for charge separation and transport in organic photovoltaic cells. sigmaaldrich.com

The development of novel sensors is a significant area of research for phenazinium compounds. solubilityofthings.com Their sensitivity to their chemical environment and their electrochemical properties are leveraged to create a wide array of sensors, from biosensors for medical diagnostics to environmental monitoring tools. ftb.com.hrebi.ac.uk

Phenazinium derivatives are particularly effective as redox mediators in electrochemical biosensors. ftb.com.hrresearchgate.net They facilitate electron transfer between an enzyme and an electrode surface, allowing for the quantification of a target analyte. For example, 1-methoxy-5-ethyl phenazinium ethyl sulfate (B86663) (mPES), a stable derivative, has been successfully used as an electron mediator in disposable enzyme sensor strips for detecting lactate (B86563), glucose, and hemoglobin A1c. mdpi.com The low redox potential of phenazine derivatives is advantageous as it helps to avoid interference from other redox-active substances commonly found in biological samples. researchgate.net

Furthermore, the fluorescent properties of some phenazinium dyes are being exploited to create optical sensors. Researchers have synthesized triamino-phenazinium dyes that exhibit thermosensitive properties, with their fluorescence emission changing in response to temperature variations. mdpi.com This opens up possibilities for developing probes for bio-sensing applications. mdpi.com Another innovative approach involves immobilizing a phenazine derivative onto a solid matrix, such as an edible gelatin film, to create a solid-state fluorescent sensor for detecting amines, which could be used for monitoring food freshness. rsc.org

Examples of Phenazinium-Based Sensors:

Sensor TypePhenazinium Compound UsedAnalyte/Parameter DetectedPrinciple of Operation
Electrochemical Biosensor1-methoxy-5-ethyl phenazinium ethyl sulfate (mPES) mdpi.comLactate, Glucose, Hemoglobin A1c mdpi.comActs as a stable electron mediator for flavin oxidoreductases. mdpi.com
Electrochemical Aptamer-Based SensorAmine-reactive phenazine ethosulfate (arPES) mdpi.comThrombin mdpi.comRedox probe that changes electron transfer kinetics upon target binding. mdpi.com
Fluorescent Thermal SensorTriamino-phenazinium dyes mdpi.comTemperature mdpi.comEmission intensity changes with temperature. mdpi.com
Solid-State Fluorescent SensorDual phenazine derivative (PD-6) in gelatin film rsc.orgBiogenic amines (e.g., in shrimp) rsc.orgFluorescence response to amines for freshness monitoring. rsc.org
Electrochemical Pathogen DetectionPyocyanin (a phenazine derivative) ebi.ac.ukresearchgate.netPseudomonas aeruginosa ebi.ac.ukresearchgate.netDirect electrochemical detection of the redox-active virulence factor. researchgate.net

Organic Electronics and Photovoltaic Devices

Rational Design of Next-Generation Phenazinium Compounds

A key future direction is the rational design and synthesis of new phenazinium compounds with tailored properties. nih.govacs.orgnih.govbeilstein-journals.org By strategically modifying the core phenazine structure, scientists can enhance specific characteristics like solubility, stability, light absorption wavelength, fluorescence, and biological targeting. mdpi.comnih.govscielo.br

Recent synthetic strategies have focused on creating novel derivatives for specific applications. For example, researchers have developed a protocol to synthesize phenazinium compounds for detecting bacterial efflux, a mechanism of antibiotic resistance. nih.gov This involves creating a library of compounds and selecting the one with the best physicochemical properties for the diagnostic task. nih.gov Other work has focused on creating rigidified pentacyclic phenaziniums to increase their light absorption wavelength and singlet oxygen generation, making them more suitable for photodynamic therapy. scielo.br

The synthesis of non-symmetrical phenazinium salts is another area of intense research. New methods allow for the regioselective introduction of different substituents at specific positions on the phenazine ring. acs.orgnih.gov This precise control over the molecular architecture is crucial for fine-tuning the compound's properties. For instance, the introduction of alkoxy groups can lead to derivatives with intense fluorescence, with quantum yields as high as 0.57. acs.org These advanced synthetic approaches are paving the way for a new generation of phenazinium compounds designed for high-performance applications in materials science and medicine. rasayanjournal.co.inresearchgate.netmdpi.commdpi.com

Advanced Mechanistic Studies on Complex Biochemical Interactions

While the redox activity of phenaziniums is well-known, a deeper, more nuanced understanding of their interactions with complex biological systems is an emerging research frontier. solubilityofthings.com Advanced analytical and computational techniques are being employed to unravel the precise mechanisms by which these compounds interact with biomolecules like DNA, proteins, and enzymes. dntb.gov.uaacs.orgdntb.gov.ua

Studies have explored the binding of cationic phenazinium dyes to DNA, confirming an intercalative mode of binding where the planar phenazinium structure inserts itself between the base pairs of the DNA double helix. acs.org The strength of this interaction is influenced by both the electrostatic attraction between the cationic dye and the anionic DNA backbone, and the specific substituents on the phenazinium ring. acs.org

Further research is delving into the effects of these interactions on macromolecular structure and function. For example, the quenching of fluorescence by oxygen is being used as a probe to study structural fluctuations in proteins when they bind to phenazinium dyes. acs.org Mechanistic insights are also being gained from computational studies, such as molecular dynamics simulations, which can model the interactions between phenaziniums and biological targets like enzymes at an atomic level. manchester.ac.uk A comprehensive understanding of these complex biochemical interactions is essential for designing safer and more effective phenazinium-based therapeutic agents and diagnostic tools.

Development of Novel Analytical Methodologies for Phenazinium Detection

As the applications of phenazinium compounds expand, so does the need for advanced, sensitive, and reliable methods for their detection and quantification. researchgate.net While traditional methods like high-performance liquid chromatography (HPLC) and spectrophotometry are widely used, research is focused on developing novel analytical techniques that offer higher throughput, greater sensitivity, and the ability to perform real-time or in-situ measurements. nih.govniscpr.res.inresearchgate.net

Electrochemical methods are particularly promising due to the redox-active nature of phenazines. rsc.org Voltammetric techniques, such as square wave voltammetry, can be used for the direct detection of phenazine metabolites like pyocyanin, which serves as a biomarker for Pseudomonas aeruginosa infections. researchgate.net Researchers are developing sophisticated electrochemical sensors, including those based on nanopore electrode arrays and modified glassy carbon electrodes, to enhance detection limits and enable the simultaneous measurement of multiple phenazine species. researchgate.netrsc.org

In another innovative approach, a novel phenazinium-based diagnostic molecule has been developed that allows for the quantification of bacterial efflux levels through both colorimetric and spectroscopic techniques. nih.gov This method provides a rapid, user-friendly way to identify efflux-mediated multidrug resistance. nih.gov The development of such pioneering analytical tools is crucial for both fundamental research into the roles of phenazines in biology and for their translation into clinical and industrial applications. researchgate.net

Q & A

Q. How can researchers confirm the identity of 5-Methylphenazin-5-ium in solution?

To verify the compound, use a combination of spectroscopic and chromatographic methods:

  • UV-Vis spectroscopy : Monitor absorbance peaks at 340–360 nm, characteristic of phenazine derivatives in aqueous solutions .
  • Melting point analysis : Compare observed melting points (158–160°C) with literature values .
  • HPLC : Validate purity using high-performance liquid chromatography (≥98% purity) with retention time matching reference standards .
  • Cross-reference synonyms : Ensure alignment with IUPAC nomenclature (e.g., "this compound methyl sulfate") to avoid confusion with structurally similar compounds .

Q. What are the solubility characteristics of this compound under physiological conditions?

The compound is water-soluble, making it suitable for aqueous-based assays. However, solubility may vary with pH:

  • pH 7.4 : Optimal for redox assays (e.g., superoxide generation in NADH/O₂ systems) .
  • Organic solvents : Limited solubility in non-polar solvents; use dimethyl sulfoxide (DMSO) for stock solutions, followed by dilution in buffer .

Q. What safety protocols are essential when handling this compound?

  • Personal protective equipment (PPE) : Wear gloves, lab coats, and eye protection to avoid skin/eye contact .
  • Ventilation : Use fume hoods during weighing or dissolution to prevent inhalation of fine particles .
  • Storage : Keep in airtight containers at 2–8°C to maintain stability .

Advanced Research Questions

Q. How can researchers optimize this compound for superoxide detection assays?

  • Reaction system : Combine with NADH (0.1–0.5 mM) and NBT (0.05–0.2 mM) in phosphate buffer (pH 7.4). PMS acts as an electron mediator, transferring electrons from NADH to O₂, generating O₂•⁻ .
  • Spectrophotometric measurement : Monitor formazan formation at 560 nm over 10–30 minutes. Include blank controls (without NADH) to correct for background absorbance .
  • Interference mitigation : Pre-treat samples with superoxide dismutase (SOD) to confirm specificity for O₂•⁻ .

Q. How to resolve contradictions in redox activity data across different buffer systems?

Discrepancies often arise from buffer composition:

  • Phosphate vs. Tris buffers : Phosphate enhances electron transfer efficiency due to ionic strength, while Tris may chelate metal ions, altering redox kinetics .
  • Oxygen levels : Ensure consistent O₂ saturation by pre-equilibrating buffers with air or nitrogen. Use oxygen-sensitive probes (e.g., Clark electrode) to monitor dissolved O₂ .
  • Data normalization : Express activity as a percentage relative to a standardized positive control (e.g., xanthine/xanthine oxidase system) .

Q. What experimental controls are critical when using this compound in bacterial viability assays?

  • Live/dead controls : Pair PMS with INT (iodonitrotetrazolium chloride) to distinguish metabolically active (formazan-positive) vs. dormant bacteria .
  • False-positive checks : Include heat-killed bacterial samples to confirm signal specificity.
  • Concentration titration : Optimize PMS concentrations (10–50 µM) to avoid cytotoxicity, which can suppress metabolic activity .

Methodological Notes

  • Contradiction management : When comparing studies, cross-validate buffer conditions, reagent purity, and detection methods to isolate variables affecting redox activity .
  • Advanced applications : Explore PMS in photodynamic therapy (e.g., ROS generation under light exposure) or electrochemical biosensors by coupling with immobilized enzymes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.